

Preclinical Toxicology of Pacritinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Plodicitinib*

Cat. No.: *B15615550*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: Publicly available scientific literature and regulatory documents do not contain information on a compound named "**Plodicitinib**." Based on phonetic similarity and the existence of extensive research, this document will focus on "Pacritinib," a known Janus kinase (JAK) inhibitor. It is highly probable that "**Plodicitinib**" is a misspelling of "Pacritinib."

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicology profile of Pacritinib (brand name VONJO), an oral kinase inhibitor. Pacritinib is a potent inhibitor of Janus Associated Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1] This document is intended for researchers, scientists, and drug development professionals, and it summarizes key nonclinical safety findings, details the methodologies of pivotal preclinical studies, and visualizes relevant biological pathways and experimental workflows. The preclinical data for Pacritinib indicate a toxicology profile primarily related to its on-target pharmacology. Key findings include hematologic effects and lymphoid depletion in rodents, with notably minimal myelosuppression in canine models.[2] In vitro studies have identified potential for off-target effects, such as hERG channel inhibition, though the clinical relevance at therapeutic exposures is considered low.[3]

Mechanism of Action

Pacritinib is a multi-kinase inhibitor with high affinity for JAK2 and its mutant form JAK2V617F, as well as FLT3.[4] It demonstrates significantly less activity against other JAK family members, particularly JAK1, at clinically relevant concentrations.[1][2] The dysregulation of the JAK-STAT signaling pathway is a key driver in myeloproliferative neoplasms.[4] Pacritinib also shows inhibitory activity against other kinases such as Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2]

Signaling Pathway of Pacritinib

The following diagram illustrates the primary signaling pathways targeted by Pacritinib.

```
graph Pacritinib_Mechanism_of_Action { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Cytokine [label="Cytokines / Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="JAK2 / FLT3 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Pacritinib [label="Pacritinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3 [label="FLT3", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Cell Proliferation, Differentiation, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="Inhibition", shape=none, fontcolor="#EA4335"];

// Edges Cytokine -> Receptor; Receptor -> JAK2; Receptor -> FLT3; JAK2 -> STAT; FLT3 -> STAT; STAT -> Nucleus [label="Translocation"]; Nucleus -> GeneTranscription; Pacritinib -> JAK2 [arrowhead=tee, color="#EA4335", style=dashed, label=""]; Pacritinib -> FLT3 [arrowhead=tee, color="#EA4335", style=dashed, label=""];

// Positioning the block label {rank=same; Pacritinib; Block;} Pacritinib -> Block [style=invis]; Block -> JAK2 [arrowhead=none, style=invis]; Block -> FLT3 [arrowhead=none, style=invis];

}
```

Caption: Pacritinib's mechanism of action targeting the JAK2 and FLT3 signaling pathways.

Preclinical Toxicology Data

The preclinical toxicology of Pacritinib has been evaluated in both rodent and non-rodent species. The primary findings are related to its pharmacological activity.

Single-Dose Toxicity

Single-dose toxicity studies were conducted in mice and rats.^[5] In a cardiovascular and respiratory safety pharmacology study in conscious beagle dogs, a single oral dose of 30 mg/kg was poorly tolerated, leading to emesis which complicated the interpretation of the results due to reduced drug exposure.^[3]

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rodents and dogs.

Table 1: Summary of Findings in Repeat-Dose Toxicology Studies

Species	Duration	Key Findings	Reference
Rodent	Not Specified	Decreases in leukocytes, red cell mass, and reticulocytes; lymphoid depletion in the spleen, thymus, and/or lymph nodes; hypocellularity of the bone marrow.	[1] [2]
Dog (Beagle)	30-day and 39-week	Minimal myelosuppressive effects. Non-adverse lymphoid reduction in the spleen, lymph nodes, and Peyer's patches. No treatment-related findings in detailed bone marrow evaluations.	[1] [2]

Note: Specific No Observed Adverse Effect Levels (NOAELs) are not publicly available in the reviewed literature.

Genetic Toxicology

Pacritinib was evaluated in a standard battery of genotoxicity tests and was found to be non-mutagenic and non-clastogenic.[\[5\]](#)

Table 2: Genetic Toxicology of Pacritinib

Assay	System	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	Negative	[5]
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[5]
In vivo Micronucleus	Mouse	Negative	[5]

Carcinogenicity

Carcinogenicity studies were conducted in rats and transgenic mice. Pacritinib was not found to be carcinogenic in these studies. However, it is noted that the exposures achieved in these studies were considerably lower than the exposure at the recommended human dose due to a lack of tolerability at higher doses.[3]

Safety Pharmacology

Safety pharmacology studies evaluated the effects of Pacritinib on the cardiovascular and respiratory systems.

- Cardiovascular: Pacritinib binds to the human ether-à-go-go-related gene (hERG) potassium channel with a mean IC₅₀ of 3 µM.[3] However, considering the high plasma protein binding (98.8%), the free plasma concentrations at clinical exposure levels are unlikely to pose a significant risk for cardiac-related issues.[3] In a 39-week repeat-dose study in dogs, no cardiovascular effects were attributed to Pacritinib administration.[3]
- Respiratory: No adverse effects on the respiratory system were observed in dogs during the 39-week study.[3]

Reproductive and Developmental Toxicology

In a pre- and post-natal development study in mice, maternal toxicity was observed at 250 mg/kg/day, which was associated with increased gestation length, dystocia, lower birth weights and neonatal survival, and transiently delayed development in the offspring.[6]

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of Pacritinib are not fully available in the public domain. However, based on regulatory documents and publications, the following provides an overview of the likely methodologies employed.

General Repeat-Dose Toxicity Study Design (Illustrative)

```
graph Repeat_Dose_Toxicity_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes AnimalSelection [label="Species Selection\n(e.g., Beagle Dog)", fillcolor="#F1F3F4", fontcolor="#202124"]; DoseGroups [label="Dose Group Assignment\n(Control, Low, Mid, High Dose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Daily Oral Administration\n(e.g., 39 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="In-life Monitoring\n(Clinical Signs, Body Weight, Food Consumption)", fillcolor="#4285F4", fontcolor="FFFFFF"]; InterimAnalysis [label="Interim Analyses\n(Blood/Urine Collection for Clinical Pathology)", fillcolor="#4285F4", fontcolor="FFFFFF"]; TerminalProcedures [label="Terminal Procedures\n(Necropsy, Organ Weights)", fillcolor="#34A853", fontcolor="FFFFFF"]; Histopathology [label="Histopathological Examination", fillcolor="#34A853", fontcolor="FFFFFF"]; DataAnalysis [label="Data Analysis & Reporting\n(Determination of NOAEL)", fillcolor="#EA4335", fontcolor="FFFFFF"];

// Edges AnimalSelection -> DoseGroups; DoseGroups -> Dosing; Dosing -> Monitoring; Monitoring -> InterimAnalysis; InterimAnalysis -> TerminalProcedures; TerminalProcedures -> Histopathology; Histopathology -> DataAnalysis; }
```

Caption: A representative workflow for a preclinical repeat-dose toxicity study.

Methodology Overview:

- **Test System:** Studies were conducted in at least one rodent (e.g., mouse or rat) and one non-rodent (e.g., beagle dog) species.
- **Administration Route:** Oral administration was used, consistent with the clinical route.
- **Dose Levels:** Multiple dose levels were used, including a control group and at least three escalating dose groups, to identify a dose-response relationship and a No Observed Adverse Effect Level (NOAEL).

- Duration: Study durations ranged from acute (single dose) to chronic (e.g., 39 weeks in dogs).
- Endpoints:
 - In-life observations: Clinical signs, mortality, body weight, food consumption.
 - Clinical pathology: Hematology, clinical chemistry, and urinalysis.
 - Terminal procedures: Gross necropsy, organ weights.
 - Histopathology: Microscopic examination of a comprehensive list of tissues.

Conclusion

The preclinical toxicology profile of Pacritinib is characterized by on-target pharmacological effects on the hematologic and lymphoid systems, particularly in rodents. A key differentiating feature observed in nonclinical studies is the minimal myelosuppression in dogs, even at high exposure levels, which contrasts with some other JAK2 inhibitors.[1][2] While in vitro hERG inhibition was noted, this is not considered a significant clinical risk at therapeutic concentrations due to high plasma protein binding.[3] Genotoxicity and carcinogenicity studies were negative.[5] The available data supported the progression of Pacritinib into clinical development, providing a foundation for understanding its safety profile in humans. Further research and the publication of more detailed preclinical study reports would allow for a more in-depth quantitative risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Preclinical Toxicology of Pacritinib: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15615550#plodicitinib-preclinical-toxicology-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com